molecular formula C9H11NO3 B2594789 4-(1,3-Dioxolan-2-yl)-1-methylpyridin-2(1H)-one CAS No. 109442-34-4

4-(1,3-Dioxolan-2-yl)-1-methylpyridin-2(1H)-one

Cat. No.: B2594789
CAS No.: 109442-34-4
M. Wt: 181.191
InChI Key: UTGGMJIRVMVWTJ-UHFFFAOYSA-N
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Description

4-(1,3-Dioxolan-2-yl)-1-methylpyridin-2(1H)-one is an organic compound that features a pyridinone ring substituted with a dioxolane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-Dioxolan-2-yl)-1-methylpyridin-2(1H)-one typically involves the acetalization of aldehydes or ketones with ethylene glycol to form the dioxolane ring. The pyridinone moiety can be introduced through various synthetic routes, including the reaction of appropriate pyridine derivatives with the dioxolane precursor under acidic or basic conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale acetalization reactions using optimized conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-(1,3-Dioxolan-2-yl)-1-methylpyridin-2(1H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups .

Scientific Research Applications

4-(1,3-Dioxolan-2-yl)-1-methylpyridin-2(1H)-one has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(1,3-Dioxolan-2-yl)-1-methylpyridin-2(1H)-one involves its interaction with specific molecular targets and pathways. The dioxolane moiety can act as a protecting group for carbonyl compounds, while the pyridinone ring can participate in various biochemical interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1,3-Dioxolan-2-yl)-1-methylpyridin-2(1H)-one is unique due to the combination of the dioxolane and pyridinone moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications and interactions that are not observed in simpler or structurally different compounds .

Properties

IUPAC Name

4-(1,3-dioxolan-2-yl)-1-methylpyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-10-3-2-7(6-8(10)11)9-12-4-5-13-9/h2-3,6,9H,4-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTGGMJIRVMVWTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=CC1=O)C2OCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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